molecular formula C34H36O6 B12278136 Benzyl 2,3,6-Tri-O-benzyl--D-galactopyranoside

Benzyl 2,3,6-Tri-O-benzyl--D-galactopyranoside

Cat. No.: B12278136
M. Wt: 540.6 g/mol
InChI Key: HYZRJGYIUDQFSY-UHFFFAOYSA-N
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Description

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of benzyl groups attached to the galactopyranoside structure. It is often used in carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside typically involves the protection of hydroxyl groups in galactose using benzyl groups. One common method involves the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps are crucial in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The benzyl groups provide stability and facilitate the compound’s binding to molecular targets. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 2,3,6-Tri-O-benzyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Uniqueness

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is unique due to its specific pattern of benzylation, which provides distinct chemical properties and reactivity. This makes it particularly useful in selective synthesis and as a protective group in carbohydrate chemistry .

Properties

Molecular Formula

C34H36O6

Molecular Weight

540.6 g/mol

IUPAC Name

4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2

InChI Key

HYZRJGYIUDQFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

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